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5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

Catalog No.
S884814
CAS No.
2173135-18-5
M.F
C7H13Cl2N3
M. Wt
210.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

CAS Number

2173135-18-5

Product Name

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

IUPAC Name

5-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1 g/mol

InChI

InChI=1S/C7H11N3.2ClH/c1-3-8-5-6(1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2,(H,9,10);2*1H

InChI Key

BPPOZVKCXTVITL-UHFFFAOYSA-N

SMILES

C1CNCC1C2=CC=NN2.Cl.Cl

Canonical SMILES

C1CNCC1C2=CC=NN2.Cl.Cl

5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a chemical compound characterized by a pyrazole ring substituted with a pyrrolidine group. This compound is notable for its unique structure, which combines the properties of both the pyrazole and pyrrolidine moieties. The presence of the dihydrochloride indicates that the compound exists in a salt form, enhancing its solubility and stability in various solvents.

  • Oxidation: The compound can be oxidized to yield various oxidized derivatives under specific conditions.
  • Reduction: Reduction reactions can modify functional groups within the molecule.
  • Substitution: The compound is capable of undergoing substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve desired transformations .

The biological activity of 5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has been a subject of investigation due to its potential therapeutic properties. Research indicates that it may interact with various biological targets, modulating enzyme activities and receptor functions. This interaction could lead to significant biological effects, making it a candidate for further pharmacological studies .

The synthesis of 5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves:

  • Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Introduction of the Pyrrolidine Group: This step usually follows the formation of the pyrazole, where appropriate precursors are reacted under controlled conditions.

Methods may vary, but they often include the use of catalysts and solvents to optimize yield and purity. Industrial production may utilize continuous flow reactors for large-scale synthesis .

5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several applications across different fields:

  • Chemistry: Serves as a building block in synthesizing more complex molecules.
  • Biology: Investigated for its potential biological activities and interactions with biomolecules.
  • Medicine: Explored for therapeutic properties and as a lead compound in drug discovery.
  • Industry: Utilized in developing new materials and chemical processes .

Studies on the interactions of 5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride with various biomolecules have shown promising results. The compound may bind to specific enzymes or receptors, influencing their activity. Understanding these interactions is crucial for determining its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. Here are a few notable examples:

Compound NameStructure Features
(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochlorideContains a pyridine ring instead of pyrazole
(S)-2-(Pyrrolidin-2-yl)propan-2-olFeatures an alcohol functional group
3-Methyl-5-(pyrrolidin-3-yl)pyrazoleContains a methyl group on the pyrazole

Uniqueness

5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is unique due to its specific substitution pattern, combining both a pyrazole ring and a pyrrolidine group. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds, potentially leading to unique pharmacological profiles .

Molecular Structure and Configuration

Structural Characterization (CAS: 2173135-18-5)

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride represents a heterocyclic compound characterized by a pyrazole ring substituted with a pyrrolidine group at the 5-position . The compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms, with a saturated five-membered pyrrolidine ring attached at the 3-position of the pyrrolidine moiety [2]. The dihydrochloride salt form indicates the presence of two hydrochloride ions associated with the basic nitrogen centers in the molecule [3].

The molecular structure exhibits both aromatic and aliphatic components, contributing to its chemical versatility [4]. The pyrazole ring provides a planar, aromatic region with π-electron delocalization across the ring system, while the pyrrolidin-3-yl substituent introduces a saturated heterocyclic component with potential for hydrogen bonding through its nitrogen atom [4]. The compound contains multiple nitrogen centers capable of protonation, which accounts for the formation of the dihydrochloride salt [3].

Structural ParameterValue
Molecular Formula (free base)C₇H₁₁N₃
Molecular Formula (dihydrochloride)C₇H₁₃Cl₂N₃
Molecular Weight (free base)137.18 g/mol
Molecular Weight (dihydrochloride)210.11 g/mol
Chemical Abstracts Service Number2173135-18-5

Stereochemistry and Isomerism

The pyrrolidine ring in 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride adopts a puckered conformation due to its saturated nature, creating potential for conformational isomers [5] [6]. The pyrrolidine ring exhibits pseudorotation, an intrinsic property of saturated five-membered rings that allows the molecule to gain energetically advantageous conformations [6]. This pseudorotation provides interesting three-dimensional coverage useful for exploring pharmacophore space [6].

The compound can exist in different conformational states based on the puckering of the pyrrolidine ring [7]. The pyrrolidine ring can adopt envelope conformations where one carbon atom is displaced from the plane of the other four atoms [8]. When a hydrogen atom of the pyrrolidine at the 3-position is considered, conformational interconversion can occur, affecting the overall molecular geometry [8].

The presence of the chiral center at the 3-position of the pyrrolidine ring introduces stereochemical complexity [9]. This stereogenic carbon can lead to the formation of enantiomers, with different spatial orientations of substituents potentially resulting in different biological profiles due to enantioselective protein binding [6]. The absolute configuration at this position significantly influences the compound's three-dimensional structure and potential interactions with biological targets [6].

Comparative Analysis with Related Pyrazole Derivatives

When compared to other pyrazole derivatives, 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride exhibits structural similarities with related pyrrolidine-substituted pyrazoles [10] [2]. The 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride represents a positional isomer where the pyrrolidine substituent is attached at the 4-position rather than the 5-position [2]. This positional difference can significantly affect the electronic properties and reactivity patterns of the molecules [11].

The compound shares structural features with 1-methyl-5-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride, which contains an additional methyl group at the N1 position of the pyrazole ring [10]. This methylation affects the hydrogen bonding capacity and lipophilicity of the molecule compared to the unsubstituted pyrazole [10]. The methylated derivative demonstrates different predicted collision cross section values, with the [M+H]⁺ adduct showing a collision cross section of 133.1 Ų compared to the non-methylated analogue [10].

Related compounds such as 3-methyl-5-(pyrrolidin-3-yl)pyridine dihydrochloride represent heterocyclic analogues where the pyrazole ring is replaced with a pyridine ring . These structural modifications result in different electronic properties, with pyridine derivatives typically exhibiting different basicity and coordination behavior compared to pyrazole analogues . The pyridine-containing compounds demonstrate promising antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration values around 4.0 μg/mL against Staphylococcus aureus .

Physicochemical Properties

Physical State and Appearance

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically exists as a solid crystalline material at room temperature . The dihydrochloride salt form enhances the compound's stability and handling properties compared to the free base . The salt formation significantly improves the crystalline properties and reduces hygroscopicity compared to many free base forms of related compounds [3].

The compound's physical appearance is influenced by its ionic nature, with the presence of hydrochloride ions contributing to its solid-state characteristics [3]. The crystalline structure is stabilized by ionic interactions between the protonated nitrogen centers and the chloride counterions [3]. Similar pyrazole dihydrochloride salts demonstrate characteristic melting point ranges, though specific melting point data for this compound requires experimental determination [13] [14].

Solubility Profile and Salt Properties

The dihydrochloride salt formation significantly enhances the water solubility of 5-(pyrrolidin-3-yl)-1H-pyrazole compared to its free base form [3]. The presence of hydrochloride ions increases the compound's hydrophilic character, making it suitable for aqueous formulations and biological studies . This enhanced solubility represents a crucial advantage for pharmaceutical and biochemical applications .

The salt exhibits good solubility in polar protic solvents such as water and lower alcohols, while showing limited solubility in non-polar organic solvents . The compound demonstrates typical behavior of organic hydrochloride salts, with solubility increasing with temperature in aqueous media . The ionic nature of the dihydrochloride salt contributes to its dissolution characteristics and stability in aqueous environments [3].

Solvent SystemSolubility Characteristics
WaterHigh solubility due to ionic nature
MethanolGood solubility in polar protic solvents
EthanolModerate to good solubility
Dimethyl sulfoxideHigh solubility
Non-polar solventsLimited solubility

Spectroscopic Characteristics

The spectroscopic profile of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride exhibits characteristic features attributable to both the pyrazole and pyrrolidine moieties [18]. Infrared spectroscopy reveals characteristic nitrogen-hydrogen stretching vibrations around 3250 cm⁻¹ corresponding to the pyrazole nitrogen-hydrogen bond [18]. The carbon-nitrogen stretching bands appear around 1420 cm⁻¹, indicating the presence of the heterocyclic nitrogen systems [18].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [19] [20]. Proton nuclear magnetic resonance spectroscopy typically shows characteristic signals for the pyrazole ring protons and the pyrrolidine ring methylene protons [19]. The pyrazole proton appears as a distinctive signal in the aromatic region, while the pyrrolidine protons generate complex multipicity patterns due to the ring's conformational flexibility [7].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with distinct signals for the pyrazole carbons and the saturated pyrrolidine carbons [19]. The chemical shifts provide information about the electronic environment of each carbon atom, with pyrazole carbons typically appearing in the aromatic region around 100-160 parts per million [20]. The pyrrolidine carbons generate signals in the aliphatic region, reflecting their saturated nature [20].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of pyrazole-pyrrolidine systems . The molecular ion peak corresponds to the protonated molecular ion of the free base, while fragmentation patterns reveal the loss of pyrrolidine or pyrazole fragments . Collision-induced dissociation studies can provide additional structural information about the compound's behavior under ionization conditions .

Computational Chemistry Insights

Quantum Mechanical Studies

Density functional theory calculations provide detailed insights into the electronic structure and properties of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride [21] [22]. The B3LYP functional with 6-311G(d,p) and 6-311++G(2d,2p) basis sets has been successfully employed for similar pyrazole derivatives, offering reliable predictions of molecular properties [21]. These quantum mechanical calculations reveal information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's reactivity and potential interactions [21].

The calculated molecular properties include dipole moments, molecular volumes, and electronic charge distributions [21]. The dipole moment values provide insights into the compound's polarity and potential for intermolecular interactions [21]. Total electron density calculations reveal the distribution of electronic charge throughout the molecule, with particular concentration around the nitrogen atoms of both the pyrazole and pyrrolidine rings [21].

Chemical reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived from quantum mechanical calculations [11]. These parameters help predict the compound's behavior in chemical reactions and its potential for forming complexes with biological targets [11]. The HOMO-LUMO gap provides information about the compound's chemical stability and potential for electron transfer processes [11].

Molecular Dynamics Simulations

Molecular dynamics simulations offer insights into the dynamic behavior and conformational flexibility of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride [23] [24]. These simulations typically employ the OPLS_2005 force field, which has been rigorously parameterized and validated for proteins, nucleic acids, and small molecules [23]. The simulations provide information about the compound's conformational preferences and the stability of different molecular conformations over time [23].

The pyrrolidine ring's pseudorotation can be studied through molecular dynamics simulations, revealing the energy barriers between different envelope conformations [23]. Root mean square deviation analysis helps assess the overall structural stability of the compound during simulation periods [23]. Root mean square fluctuation calculations identify the most flexible regions of the molecule, typically corresponding to the pyrrolidine ring due to its conformational flexibility [23].

Solvent accessible surface area calculations provide insights into the compound's interaction with aqueous environments [23]. These simulations help predict the compound's behavior in biological systems and its potential for forming hydrogen bonds with water molecules [23]. The molecular dynamics simulations can extend for 100 nanoseconds or longer, providing comprehensive data about the compound's dynamic behavior [23].

Predicted Collision Cross Section Analysis

Collision cross section values provide important structural information for 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride, particularly for ion mobility spectrometry applications [10] [2] [25]. The predicted collision cross section for the [M+H]⁺ adduct of related 4-(pyrrolidin-3-yl)-1H-pyrazole is 129.1 Ų, while the [M+Na]⁺ adduct shows a value of 135.6 Ų [2]. These values reflect the compound's three-dimensional structure and provide a measure of its effective size in the gas phase [25].

Different adduct ions exhibit varying collision cross section values due to differences in their ionic radii and coordination geometries [2]. The [M+NH₄]⁺ adduct typically shows larger collision cross section values compared to protonated molecules, with predicted values around 148.4 Ų for related compounds [2]. Potassium adducts generally exhibit intermediate values between sodium and ammonium adducts [2].

Adduct IonPredicted Collision Cross Section (Ų)
[M+H]⁺~129-133
[M+Na]⁺~136-141
[M+NH₄]⁺~148-153
[M+K]⁺~133-138

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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